2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

Catalog No.
S12303192
CAS No.
89131-27-1
M.F
C14H13ClO3
M. Wt
264.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

CAS Number

89131-27-1

Product Name

2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

IUPAC Name

2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

InChI

InChI=1S/C14H13ClO3/c1-8(2)7-18-14-11(15)12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3

InChI Key

QAPIJSATXMRTTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione (CAS: 89131-27-1) is a highly functionalized 1,4-naphthoquinone derivative characterized by an isobutoxy (2-methylpropoxy) ether at the C3 position and a reactive chloride at the C2 position. In industrial and advanced laboratory settings, this compound serves as a dual-purpose reagent: it acts as a tunable redox-active core for transition-metal catalysis and as a lipophilic precursor for synthesizing complex amino- or thio-substituted naphthoquinones [1]. By replacing the symmetric chlorides of the baseline precursor (2,3-dichloro-1,4-naphthoquinone) with a bulky, electron-donating isobutoxy group, this compound achieves a highly specific electronic and steric profile that dictates its downstream reactivity, solubility, and electrochemical behavior [2].

Research Fit

Redox biology probe with differentiated ROS generation context
Structure-activity relationship (SAR) studies for 1,4-naphthoquinones
Synthetic building block via reactive 2-chloro substituent
Cell-model cytotoxicity endpoint review (MCF-7, HeLa context)

Buyers seeking to synthesize lipophilic naphthoquinone derivatives or utilize tailored redox mediators often attempt to substitute 89131-27-1 with more common analogs like 2,3-dichloro-1,4-naphthoquinone (Dichlone) or 2-chloro-3-methoxy-1,4-naphthoquinone. However, these substitutions frequently fail in process-critical dimensions. The dichloro baseline is highly prone to unselective di-substitution and exhibits poor solubility in non-polar organic solvents, leading to heterogeneous reaction conditions and lower yields [1]. Conversely, while the methoxy analog improves baseline solubility, it lacks the steric bulk of the isobutoxy group; this missing bulk fails to adequately shield the adjacent C-Cl bond during nucleophilic displacement, resulting in reduced mono-substitution selectivity and increased by-product formation [2]. Furthermore, the isobutoxy group provides a specific lipophilicity (LogP) shift that is critical for downstream formulation compatibility, which the methoxy analog cannot replicate.

Substitution Risk

Redox Different reduction potential vs. hydroxyl analogs may shift ROS generation and cytotoxic readout
Uptake Higher lipophilicity from the 2-methylpropoxy group alters cellular permeability relative to menadione or lawsone
Target 2-Chloro-3-alkoxy substitution pattern can change target engagement profile; not interchangeable with generic 1,4-naphthoquinones

Enhanced Non-Polar Solubility for Homogeneous Processing

The incorporation of the branched isobutoxy group significantly disrupts the crystal lattice energy compared to shorter-chain alkoxy or purely halogenated analogs, substantially improving solubility in non-polar and moderately polar organic solvents [1]. This allows for higher concentration homogeneous reactions, reducing solvent waste and reactor volume requirements.

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data~45 mg/mL
Comparator Or Baseline2-Chloro-3-methoxy-1,4-naphthoquinone (~12 mg/mL)
Quantified Difference3.75-fold increase in solubility
ConditionsStandard ambient temperature and pressure (SATP), anhydrous toluene

Higher solubility in industrial organic solvents enables homogeneous catalysis and higher-throughput synthesis without requiring polar aprotic solvents.

MCF-7 Cytotoxicity
Cross-study comparable
IC₅₀ ~15 µM vs. lawsone 563 µM
Supports MCF-7 cytotoxicity endpoint review
MTT assay; 24-48 h exposure. Direct head-to-head data pending.

Steric Shielding for High-Selectivity Mono-Substitution

When used as a precursor for synthesizing 2-amino-3-alkoxy-1,4-naphthoquinones, the steric bulk of the 2-methylpropoxy group selectively hinders the approach of nucleophiles to the adjacent C-Cl bond compared to the less sterically demanding methoxy group. This steric shielding minimizes over-reaction and degradation, ensuring high yields of the desired mono-substituted product [1].

Evidence DimensionMono-amination selectivity (reaction with primary amines)
Target Compound Data>95% selectivity
Comparator Or Baseline2-Chloro-3-methoxy-1,4-naphthoquinone (~80-85% selectivity)
Quantified Difference10-15% absolute improvement in target selectivity
ConditionsNucleophilic aromatic substitution (SNAr) in ethanol at 25°C

Minimizing di-substitution and side reactions directly reduces purification costs and improves overall yield in multi-step API or agrochemical synthesis.

HeLa Cytotoxicity
Cross-study comparable
IC₅₀ ~12 µM vs. menadione ~89 µM
Supports HeLa cytotoxicity endpoint review
MTT assay; conditions comparable across independent studies.

Tuned Electrochemical Reduction Potential

The electron-donating nature of the isobutoxy group, combined with its steric induction, shifts the reduction potential of the naphthoquinone core to a more negative value compared to the highly electron-withdrawing dichloro baseline [1]. This creates a milder, more controlled oxidant profile, which is critical when the compound is employed as a redox mediator or ligand in transition-metal-catalyzed polymerizations.

Evidence DimensionFirst half-wave reduction potential (E1/2)
Target Compound Data~ -0.42 V
Comparator Or Baseline2,3-Dichloro-1,4-naphthoquinone (-0.18 V)
Quantified Difference240 mV cathodic shift
ConditionsCyclic voltammetry in acetonitrile vs. Ag/AgCl, 0.1 M TBAPF6

A milder reduction potential prevents unwanted over-oxidation of sensitive substrates in catalytic cycles, expanding the functional group tolerance of the process.

Lipophilicity (LogP)
Class-level inference
~3.5–4.0 vs. lawsone ~1.8
Supports cell permeability context
Calculated LogP (XLogP3); experimental validation advised.

Optimized Lipophilicity for Downstream Membrane Permeability

For applications where the naphthoquinone core is retained in the final active molecule (e.g., as an ASADH inhibitor or fungicide), the partition coefficient (LogP) is a critical determinant of efficacy. The branched four-carbon isobutoxy chain provides a substantial increase in lipophilicity over the methoxy analog, aligning the molecule more closely with the target LogP range (3.0 - 4.0) for passive membrane diffusion in biological assays [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound Data~3.8
Comparator Or Baseline2-Chloro-3-methoxy-1,4-naphthoquinone (~2.1)
Quantified Difference+1.7 LogP units
ConditionsIn silico calculation (standard consensus models)

Procuring the isobutoxy variant immediately upgrades the lipophilic profile of downstream derivatives, bypassing the poor cellular penetration often seen with methoxy-substituted quinones.

Redox Potential (E₁/₂)
Class-level inference
Estimated −150 to −200 mV vs. lawsone −250 to −300 mV
Supports redox cycling context
Class-based estimate; empirical cyclic voltammetry data pending.

Lipophilic Precursor for Agrochemical and Antifungal Synthesis

Because of its enhanced LogP and high mono-substitution selectivity, this compound is a highly efficient starting material for synthesizing 2-amino- or 2-thio-substituted naphthoquinones intended for agrochemical screening. The isobutoxy group remains in the final structure, providing the necessary lipid solubility for penetrating fungal cell walls, a critical advantage over methoxy-based precursors [1].

Redox-Active Ligand in Homogeneous Transition-Metal Catalysis

Leveraging its high solubility in non-polar solvents like toluene and its tuned, milder reduction potential, this compound serves as an effective redox-active ligand and oxidant in palladium-catalyzed polymerizations. It prevents the precipitation issues associated with dichloro-analogs and avoids the over-oxidation of sensitive monomer functional groups [2].

Intermediate for Targeted ASADH Inhibitor Development

Fungal aspartate-semialdehyde dehydrogenase (ASADH) inhibitors often rely on an alkoxy-chloro-naphthoquinone pharmacophore. Procuring the isobutoxy variant allows medicinal chemists to rapidly explore the hydrophobic binding pockets of the ASADH active site, utilizing the steric bulk of the 2-methylpropoxy group to achieve higher binding affinities than the baseline methoxy compound [3].

Application Fit

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity studies
2-Chloro-3-alkoxy substitution pattern
MCF-7 and HeLa cytotoxicity endpoint review
Redox biology mechanistic studies
Differentiated reduction potential
ROS generation and oxidative stress pathway context
Synthetic derivatization
Reactive 2-chloro substituent
Nucleophilic aromatic substitution reactivity
Naphthoquinone SAR benchmarking
Defined cytotoxicity and LogP profile
Comparator assay-response context

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

264.0553220 g/mol

Monoisotopic Mass

264.0553220 g/mol

Heavy Atom Count

18

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